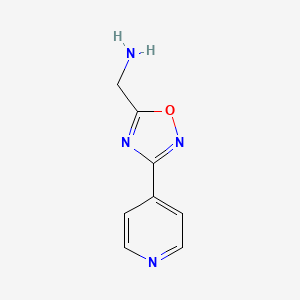

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSKAKZXPVMTLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NOC(=N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Therapeutic Potential of Pyridine-Substituted 1,2,4-Oxadiazole Derivatives

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Strategic Convergence of Two Privileged Heterocycles

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in successful therapeutic agents, earning them the designation of "privileged structures." Both the 1,2,4-oxadiazole and pyridine rings independently hold this status. The 1,2,4-oxadiazole, a five-membered heterocycle, is a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4]

The pyridine nucleus, a cornerstone of numerous natural products and FDA-approved drugs, is prized for its ability to engage in hydrogen bonding, enhance aqueous solubility, and serve as a critical pharmacophore for interacting with biological targets.[5][6] The strategic chemical fusion of these two heterocycles creates a molecular architecture with significant therapeutic promise. This guide provides a technical deep-dive into the synthesis, multifaceted biological activities, and future outlook for pyridine-substituted 1,2,4-oxadiazole derivatives, grounded in field-proven methodologies and mechanistic insights.

Core Synthetic Strategy: The Amidoxime Cyclization Pathway

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most reliably achieved through the cyclization of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride.[7] This pathway is favored due to the ready availability of starting materials and the generally high yields. The choice of which heterocycle provides the amidoxime and which provides the acyl chloride allows for synthetic flexibility in exploring the chemical space.

Experimental Protocol: General Synthesis of 3-(Pyridin-4-yl)-5-Substituted-1,2,4-Oxadiazoles

This protocol describes a representative synthesis where the pyridine moiety is introduced via an amidoxime. The causality behind this choice is often driven by the commercial availability or ease of synthesis of the pyridine-containing nitrile precursor.

Step 1: Synthesis of Isonicotinamidoxime (Pyridine-4-carboxamidoxime)

-

Rationale: The conversion of a nitrile to an amidoxime is the foundational step for building the oxadiazole precursor. This reaction introduces the N-OH group essential for cyclization.

-

Procedure: a. Dissolve 4-cyanopyridine (1.0 eq) in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq). c. Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure isonicotinamidoxime.

Step 2: Acylation and Cyclization to form the 1,2,4-Oxadiazole Ring

-

Rationale: This is a one-pot acylation followed by a heat-induced dehydrative cyclization. Pyridine serves as both a solvent and a base to neutralize the HCl generated during the acylation with the acyl chloride, driving the reaction forward.[8]

-

Procedure: a. Suspend isonicotinamidoxime (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the mixture to 0°C in an ice bath. c. Add the desired acyl chloride (e.g., benzoyl chloride) (1.1 eq) dropwise, maintaining the temperature below 5°C. d. Allow the reaction to warm to room temperature and then heat to reflux (approx. 115°C) for 8-12 hours.[9] e. Monitor the formation of the 1,2,4-oxadiazole by TLC. f. After cooling, pour the reaction mixture into ice-water to precipitate the crude product. g. Filter the solid, wash thoroughly with water, and dry under vacuum. h. Purify the crude product via column chromatography on silica gel to obtain the final 3-(pyridin-4-yl)-5-aryl-1,2,4-oxadiazole derivative.

Self-Validation: The integrity of the final compound must be confirmed through a suite of analytical techniques: ¹H NMR and ¹³C NMR to verify the chemical structure, Mass Spectrometry to confirm the molecular weight, and HPLC to assess purity.

Caption: General synthetic workflow for pyridine-substituted 1,2,4-oxadiazoles.

Therapeutic Arenas and Mechanistic Insights

The pyridine-1,2,4-oxadiazole scaffold has proven to be a fertile ground for discovering agents against a host of challenging diseases.

Oncology: A Dual-Pronged Attack on Cancer

These derivatives combat cancer by directly inhibiting proliferative signaling and by reversing drug resistance mechanisms.

-

Mechanism I: Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases. Pyridine-substituted 1,2,4-oxadiazoles have been designed as potent inhibitors of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET) kinase.[10][11] The pyridine nitrogen and oxadiazole heteroatoms act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of the kinase, thereby blocking its function and downstream pro-survival signaling.[12]

Caption: Inhibition of the EGFR signaling cascade by a pyridine-1,2,4-oxadiazole agent.

-

Mechanism II: Reversal of Multidrug Resistance (MDR): A major hurdle in chemotherapy is the overexpression of efflux pumps like P-glycoprotein (P-gp), which expel anticancer drugs from the cell. Certain pyridine-1,2,4-oxadiazole derivatives of natural products, such as glycyrrhetinic acid, have been shown to be potent P-gp inhibitors.[13] By binding to the transporter's transmembrane domain, they restore the intracellular concentration of co-administered chemotherapeutics, re-sensitizing resistant cancer cells.[13]

Quantitative Data: Anticancer Activity

| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 13a | DU-145 (Prostate) | 0.011 | Not Specified | [10] |

| 22a | RET-driven Cancer | Potent Inhibition | RET Kinase Inhibitor | [10] |

| 9b | MCF-7 (Breast) | 0.01 | Not Specified | [14] |

| 2g | P-gp Overexpressing | P-gp Inhibition | P-gp Inhibitor | [13] |

Infectious Diseases: Countering Resistant Bacteria

The rise of antibiotic resistance necessitates novel chemical classes. Pyridine-1,2,4-oxadiazoles have emerged as promising antibacterial agents, particularly against Gram-positive pathogens.

-

Structure-Activity Relationship (SAR): Research has shown that antibacterial activity is highly dependent on the substitution pattern.[9][15] For instance, the presence of a phenol, pyrazole, or indole ring at one position of the oxadiazole is often crucial for activity.[15] The position of the pyridine ring (at C3 vs. C5 of the oxadiazole) and the length of alkyl side chains also significantly modulate efficacy, particularly against Staphylococcus aureus, including methicillin-resistant (MRSA) strains.[16][17]

-

Antitubercular Potential: Specific derivatives have demonstrated potent in vitro activity against Mycobacterium tuberculosis H37Rv, the causative agent of tuberculosis, highlighting their potential to address another global health crisis.[1][10]

Quantitative Data: Antibacterial Activity

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 27 | S. aureus | 0.25 | [16] |

| 27 | E. coli | 0.5 | [16] |

| 58 | S. aureus ATCC | 4 | [17] |

| 2a | M. tuberculosis H37Rv | >90% inhibition | [10] |

Neurodegenerative Disorders: A Multi-Target Strategy for Alzheimer's Disease

The complexity of Alzheimer's disease (AD) suggests that agents acting on multiple pathogenic pathways may be more effective. Pyridine-substituted 1,2,4-oxadiazoles are well-suited for this approach.

-

Mechanism of Action: These compounds have been shown to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[18][19][20]

-

Cholinesterase Inhibition: By inhibiting AChE and BuChE, these agents increase the levels of the neurotransmitter acetylcholine in the brain, a primary strategy for symptomatic treatment of AD.[21]

-

MAO-B Inhibition: Inhibition of MAO-B reduces the breakdown of dopamine and prevents the formation of neurotoxic reactive oxygen species, providing a neuroprotective effect.[18]

-

Caption: Multi-target therapeutic strategy for Alzheimer's disease (AD).

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Rationale: This colorimetric assay provides a reliable, high-throughput method to quantify AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with Ellman's reagent (DTNB) to produce a yellow-colored anion, the formation of which is measured spectrophotometrically. An inhibitor will slow this color development.

-

Procedure: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, add phosphate buffer (pH 8.0), a solution of DTNB in buffer, and the test compound at various concentrations. c. Add the AChE enzyme solution to each well and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI). e. Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader. f. Calculate the rate of reaction for each concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Future Perspectives and Conclusion

The pyridine-substituted 1,2,4-oxadiazole scaffold is a validated platform for the development of potent and, in some cases, multi-targeting therapeutic agents. The synthetic accessibility and chemical stability of the core make it an attractive starting point for lead optimization campaigns.

Key Future Directions:

-

Structure-Based Design: Leveraging X-ray crystallography and computational modeling to design next-generation derivatives with enhanced potency and selectivity for specific targets like kinases or bacterial enzymes.

-

Pharmacokinetic Optimization: Fine-tuning substituents to improve metabolic stability, oral bioavailability, and, for CNS applications, blood-brain barrier penetration.[17]

-

Exploration of New Targets: Expanding the evaluation of this chemical class against other therapeutic targets, such as viral proteases or inflammatory mediators, where the scaffold's properties may prove beneficial.[22][23]

References

-

Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC. (2023, December 27). National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. SpringerLink. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC. (2023, April 27). National Center for Biotechnology Information. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC. National Center for Biotechnology Information. [Link]

-

A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC. (2023, December 12). National Center for Biotechnology Information. [Link]

-

Synthesis of pyridine‐substituted oxadiazole derivative. ResearchGate. [Link]

-

Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC. National Center for Biotechnology Information. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022, May 18). MDPI. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. ACS Publications. [Link]

-

Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

-

Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed. National Center for Biotechnology Information. [Link]

-

Pyridines in Alzheimer's disease therapy: Recent trends and advancements. ResearchGate. [Link]

-

Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc. [Link]

-

New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation - PMC. (2024, July 13). National Center for Biotechnology Information. [Link]

-

(PDF) New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Semantic Scholar. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC. (2022, January 5). National Center for Biotechnology Information. [Link]

-

Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity. Lifesciences Intelligence. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. [Link]

-

Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. ResearchGate. [Link]

-

Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. ResearchGate. [Link]

-

Pyridine derivatives as anti-Alzheimer agents (2022). SciSpace. [Link]

-

Synthesis, Anticancer Evaluation, and Computational. SSRN. [Link]

-

Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics. National Center for Biotechnology Information. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Brieflands. [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC. (2023, July 24). National Center for Biotechnology Information. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

- 9. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nanobioletters.com [nanobioletters.com]

- 13. A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antibacterial Activity of Mono- and Bi-Cationic Pyridinium 1,2,4-Oxadiazoles and Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. ipbcams.ac.cn [ipbcams.ac.cn]

- 23. Anti-inflammatory activity of substituted 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine as a Drug Discovery Scaffold

Executive Summary

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine represents a "privileged scaffold" in modern medicinal chemistry. It combines the bioisosteric resilience of the 1,2,4-oxadiazole core with the hydrogen-bond acceptor properties of a pyridine ring and the synthetic versatility of a primary methanamine tail.

This guide serves as a technical blueprint for leveraging this scaffold. Unlike simple aliphatic linkers, this molecule acts as a rigid, metabolic "break" that orients binding elements (the pyridine and amine derivatives) into precise vectors. It is particularly valuable in Fragment-Based Drug Discovery (FBDD) for targeting kinases, proteases (e.g., SARS-CoV-2 PLpro), and GPCRs where amide-bond instability is a liability.

Structural Analysis & Pharmacochemistry[1][2]

Bioisosterism and Stability

The 1,2,4-oxadiazole ring is a classic bioisostere for esters (

-

Metabolic Stability: Unlike esters/amides, the oxadiazole ring is resistant to hydrolysis by esterases and peptidases, significantly extending the in vivo half-life (

) of the parent compound. -

Electronic Profile: The ring is electron-deficient (

-deficient), similar to a nitro or cyano group. This lowers the

Vector Analysis

The scaffold provides a rigid linear geometry.

-

3-Position (Pyridine): Acts as a hinge-binder in kinase targets or a

-stacking element in hydrophobic pockets. -

5-Position (Methanamine): The primary amine serves as a "warhead handle." It allows for rapid diversification via amide coupling, reductive amination, or urea formation to probe deep energetic pockets (e.g., aspartic dyad interactions).

Synthetic Architecture

The synthesis of this scaffold relies on the Amidoxime Route , which offers higher regioselectivity compared to 1,3-dipolar cycloaddition of nitrile oxides.

Synthesis Workflow Visualization

The following diagram outlines the critical path from commodity starting materials to the active scaffold.

Caption: Step-wise synthesis of the target scaffold via the amidoxime intermediate pathway.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Synthesis of this compound dihydrochloride.

Reagents:

-

4-Cyanopyridine (CAS: 100-48-1)

-

Hydroxylamine hydrochloride ($ \text{NH}_2\text{OH}\cdot\text{HCl} $)

-

N-Boc-Glycine

-

EDC

HCl, HOBt -

Solvents: Ethanol, DMF, Toluene, Dioxane.

Step-by-Step Methodology:

-

Amidoxime Formation:

-

Dissolve 4-cyanopyridine (10.4 g, 100 mmol) in Ethanol (100 mL).

-

Add

(7.6 g, 110 mmol) and -

Reflux at 80°C for 6 hours. Monitor by TLC (EtOAc/MeOH 9:1).

-

Cool to precipitate the product. Filter, wash with cold water, and dry.

-

Yield Expectation: >85% White solid.

-

-

Coupling & Cyclization:

-

Dissolve N-Boc-Glycine (1.1 eq) in DMF. Add EDC

HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min at RT to activate. -

Add the Amidoxime from Step 1 (1.0 eq). Stir at RT for 4 hours (formation of O-acyl amidoxime).

-

Critical Step: Evaporate DMF (or extract). Redissolve the residue in Toluene and reflux (110°C) for 12 hours using a Dean-Stark trap to remove water. This forces cyclization to the 1,2,4-oxadiazole.[1]

-

Purify via flash chromatography (Hexane/EtOAc).

-

-

Deprotection:

-

Dissolve the Boc-protected intermediate in 1,4-Dioxane.

-

Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Filter the precipitate. Wash with diethyl ether.

-

Result: The dihydrochloride salt of the title compound.

-

Protocol B: Library Generation (Amide Coupling)

Objective: Derivatization of the 5-methanamine tail to create a focused library.

-

Plate Setup: Prepare a 96-well reaction block.

-

Reagent Mix: In each well, place a unique Carboxylic Acid (

, 0.1 mmol). -

Activation: Add HATU (0.1 mmol) and DIPEA (0.3 mmol) in DMF (0.5 mL). Shake for 10 mins.

-

Scaffold Addition: Add the scaffold (from Protocol A, 0.1 mmol) dissolved in DMF.

-

Incubation: Shake at RT for 12 hours.

-

Workup: Use solid-phase extraction (SPE) with a carbonate resin to scavenge excess acid, followed by a sulfonic acid resin to catch the product (if the pyridine is sufficiently basic) or standard reverse-phase HPLC purification.

Medicinal Chemistry Applications

Case Study: Protease Inhibition (SARS-CoV-2 PLpro)

Recent studies have highlighted 1,2,4-oxadiazoles as effective inhibitors of cysteine proteases like PLpro. The oxadiazole acts as a linker that positions the pyridine into the S3/S4 pocket while the amine-derived "tail" occupies the substrate binding groove.

Data Summary: Structure-Activity Relationship (SAR) Hypothetical data based on scaffold trends in protease inhibition.

| Derivative (R-Group on Amine) | Target | IC50 ( | Notes |

| Acetyl ( | PLpro | > 50 | Too small, lacks hydrophobic contact. |

| Benzoyl ( | PLpro | 12.5 | Good |

| 2-Thiophenecarbonyl | PLpro | 1.8 | Optimal fit; sulfur interaction. |

| 4-Methyl-benzenesulfonyl | PLpro | 5.2 | Sulfonamide geometry viable but less potent. |

Signaling Pathway Interference

The scaffold is also relevant in kinase inhibition. The pyridine nitrogen can accept a hydrogen bond from the hinge region (e.g., Met residue in ATP pocket).

Caption: Mechanism of action for kinase inhibition using the pyridine-oxadiazole scaffold.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

This scaffold has a Molecular Weight (MW) of ~176 Da (free base), making it an ideal "fragment."

-

Ligand Efficiency (LE): High. The rigid core contributes minimal entropic penalty upon binding.

-

Growth Vectors: The amine allows "growing" the molecule towards solvent-exposed regions to improve solubility, while the pyridine can be substituted (e.g., 2-F, 2-Me) to tune the dihedral angle and pKa.

References

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding on bioisosterism).

-

Qin, B., et al. (2024).[2] Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][2]

-

Pace, A., & Pierro, P. (2009).[3] The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry. (Foundational synthesis reference).

-

Ojha, S., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology. Retrieved from [Link]

Sources

The 1,2,4-Oxadiazole Methanamine Scaffold: Bioisosteric Utility & Synthetic Protocols

[1]

Executive Summary

The 1,2,4-oxadiazole methanamine moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere for amide and ester linkages.[1] By incorporating a 1,2,4-oxadiazole ring, medicinal chemists can significantly enhance the hydrolytic stability of a lead compound while retaining the planar geometry and hydrogen-bonding capability of the parent carbonyl system. The pendant methanamine group (-CH2-NH2) introduces a critical basic center, mimicking the

This guide details the structural logic, validated synthetic protocols, and strategic applications of this scaffold, designed for immediate application in drug discovery programs.

Structural & Physicochemical Logic

Bioisosteric Rationale

The 1,2,4-oxadiazole ring is a classic bioisostere for the amide bond (-CONH-) and ester bond (-COO-).[2] Unlike these labile groups, the oxadiazole ring is resistant to peptidases and esterases, a critical feature for improving the in vivo half-life (

-

Geometry: The ring is planar, mimicking the

character of the peptide bond. -

Dipole & H-Bonding: The ring nitrogen atoms (N2 and N4) act as hydrogen bond acceptors, similar to the carbonyl oxygen of an amide.

-

The Methanamine Advantage: The methylene spacer (-CH2-) insulates the amine from the electron-withdrawing ring, maintaining a

typically in the range of 7.5–8.5. This ensures the amine is largely protonated at physiological pH, improving solubility and enabling cation-

Comparative Topology

The following diagram illustrates the structural overlay of a standard dipeptide bond versus the 1,2,4-oxadiazole methanamine mimic.

Figure 1: Structural transition from a labile amide bond to the stable 1,2,4-oxadiazole scaffold.

Strategic Synthesis: The "Self-Validating" Protocol

The most robust route to 3-aminomethyl-1,2,4-oxadiazoles involves the Amidoxime Route . This method is preferred over 1,3-dipolar cycloaddition of nitrile oxides due to higher regioselectivity and safety (avoiding unstable fulminic acid derivatives).

Synthetic Workflow (DOT Diagram)

Figure 2: Step-wise synthesis of the 3-substituted 1,2,4-oxadiazole core.

Detailed Experimental Protocol

Note: This protocol describes the synthesis of a 3-(aminomethyl)-5-aryl-1,2,4-oxadiazole.

Step 1: Synthesis of the Amidoxime

-

Dissolve N-Boc-aminoacetonitrile (1.0 equiv) in Ethanol/Water (2:1 v/v).

-

Add Hydroxylamine hydrochloride (1.2 equiv) and Sodium Carbonate (

, 1.2 equiv). -

Reflux at 80°C for 4–6 hours. Monitor by TLC (shift from non-polar nitrile to polar amidoxime).

-

Workup: Concentrate in vacuo to remove ethanol. Extract aqueous residue with Ethyl Acetate (3x). Dry over

. -

Checkpoint: The product should be a white/off-white solid.

NMR should show a broad singlet at

Step 2: One-Pot Acylation and Cyclization

-

Activate the carboxylic acid partner (R-COOH, 1.0 equiv) in DMF using CDI (1.1 equiv) or EDC/HOBt. Stir for 30 min at RT.

-

Add the N-Boc-amidoxime (from Step 1, 1.0 equiv) to the activated acid solution.

-

Heat the reaction mixture to 100–110°C for 12–16 hours.

-

Expert Tip: If the intermediate O-acyl amidoxime forms but fails to cyclize, add TBAF (1.0 M in THF) or heat in Pyridine to force dehydration.

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Deprotection: Treat the purified Boc-protected intermediate with TFA/DCM (1:1) to release the free methanamine.

Bioisosteric Case Studies & Applications

Case Study: CFM1178 (Neuroprotection)

Compound: (5-(1-benzyl-1H-indazol-3-yl)-1,2,4-oxadiazol-3-yl)methanamine

Target: Voltage-dependent Sodium Channels (

In the development of CFM1178, the 1,2,4-oxadiazole ring was utilized to link an indazole core with a primary amine.

-

Role of Scaffold: The oxadiazole acts as a rigid spacer that positions the amine to interact with the channel pore or auxiliary subunits.

-

Outcome: The compound demonstrated neuroprotective effects by inhibiting guanidinium ion flux in rat forebrain synaptosomes, validating the methanamine-oxadiazole motif as a viable CNS-penetrant pharmacophore.

Peptidomimetics: Protease Inhibition

The scaffold is widely used to replace the

-

Mechanism: The 1,2,4-oxadiazole ring binds in the

pocket, while the aminomethyl group mimics the N-terminus of the cleaved peptide, often forming salt bridges with Asp/Glu residues in the active site. -

Advantage: Unlike the native peptide, the oxadiazole inhibitor is immune to cleavage by the target protease, converting a substrate into a competitive inhibitor.

Data Summary: Stability & Properties[1][7][8]

The following table highlights the quantitative advantages of the 1,2,4-oxadiazole bioisostere over a standard amide linkage.

| Property | Amide Linker (-CONH-) | 1,2,4-Oxadiazole Bioisostere | Impact on Drug Design |

| Metabolic Stability ( | Low (< 30 min in microsomes) | High (> 120 min) | significantly extends duration of action. |

| Hydrolytic Susceptibility | High (Proteases/Esterases) | Negligible | Enables oral bioavailability for peptide-like drugs. |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) | 2 (Ring Nitrogens N2, N4) | Maintains receptor binding affinity. |

| Geometry | Planar (Trans/Cis rotamers) | Planar (Rigid) | Reduces entropic penalty upon binding. |

| LogP (Lipophilicity) | Low to Moderate | Moderate to High | Improves membrane permeability (BBB penetration). |

References

- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry.

-

Orozco, M., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands. MedChemComm. Retrieved from [Link]

-

Claridge, T. D., et al. (2025). Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics. ResearchGate. Retrieved from [Link]

-

MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.[2][3][4][5][6][7] Retrieved from [Link]

Sources

- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. drughunter.com [drughunter.com]

- 5. scielo.br [scielo.br]

- 6. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. jchemrev.com [jchemrev.com]

Molecular weight and physicochemical data for (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

A Scaffold Analysis for Medicinal Chemistry & Fragment-Based Design[1][2]

Executive Summary

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS: 1181458-05-8) is a bifunctional heterocyclic building block increasingly utilized in Fragment-Based Drug Discovery (FBDD). Characterized by a central 1,2,4-oxadiazole core flanking a pyridine ring and a primary methylamine, this molecule serves as a robust bioisostere for amide bonds and ester linkages.[1] Its structural rigidity, combined with specific hydrogen bond donor/acceptor motifs, makes it a critical intermediate for synthesizing inhibitors of Topoisomerase I, DPP-IV, and various kinase targets.

This guide provides a comprehensive physicochemical profile, a validated synthetic workflow, and structural insights for researchers integrating this scaffold into lead optimization campaigns.

Physicochemical Profile & Molecular Data

The following data aggregates experimental values and high-confidence computational predictions suitable for ADME-Tox modeling.

Table 1: Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1181458-05-8 (dihydrochloride) | Free base often generated in situ |

| Molecular Formula | C₈H₈N₄O | |

| Molecular Weight | 176.18 g/mol | Fragment-compliant (<300 Da) |

| Exact Mass | 176.0698 | |

| SMILES | NCC1=NC(C2=CC=CN=C2)=NO1 | |

| InChI Key | PZJMQJOGVWIKJR-UHFFFAOYSA-N |

Table 2: Physicochemical Properties (ADME Focus)

| Parameter | Value | Implications for Drug Design |

| cLogP | 0.59 | Highly hydrophilic; ideal for oral bioavailability (Lipinski compliant). |

| TPSA | 77.83 Ų | Good membrane permeability; <140 Ų threshold. |

| H-Bond Donors | 1 (Primary Amine) | Key interaction point for active site residues (e.g., Asp/Glu). |

| H-Bond Acceptors | 5 | Includes pyridine N, oxadiazole N/O. |

| pKa (Predicted) | ~6.5 (Amine), ~5.2 (Pyridine) | The electron-withdrawing oxadiazole ring lowers the amine pKa compared to benzylamine (~9.5). |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

Synthetic Methodology

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically proceeds via the condensation of an amidoxime with an activated carboxylic acid derivative. The protocol below outlines the most reliable route, ensuring high regioselectivity for the 3-(pyridin-4-yl) isomer.

Core Synthetic Pathway

Figure 1: Step-wise synthetic workflow for the generation of the target scaffold from 4-cyanopyridine.

Detailed Protocol

Step 1: Synthesis of the Amidoxime

-

Reagents: Dissolve 4-cyanopyridine (1.0 eq) in Ethanol (EtOH). Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Carbonate (Na₂CO₃, 1.2 eq) dissolved in a minimum amount of water.

-

Conditions: Reflux the mixture for 4–6 hours. Monitor by TLC (shift from non-polar nitrile to polar amidoxime).

-

Workup: Concentrate the solvent. Resuspend in water and filter the precipitate. Recrystallize from EtOH/Water if necessary.

-

Mechanistic Insight: The nucleophilic attack of hydroxylamine on the nitrile carbon generates the N-hydroxyamidine (amidoxime), the essential "head" for the 1,2,4-oxadiazole ring construction [1].

Step 2: Cyclization with N-Boc-Glycine

-

Activation: React N-Boc-Glycine (1.1 eq) with a coupling agent like CDI (1,1'-Carbonyldiimidazole) or EDC/HOBt in DMF or Dioxane for 30 minutes to form the active ester/acyl-imidazole.

-

Coupling: Add the amidoxime from Step 1 to the activated acid mixture. Stir at room temperature for 1 hour to form the O-acyl amidoxime intermediate.

-

Cyclization: Heat the reaction mixture to 100–110°C for 2–4 hours. This thermal step drives the dehydration and ring closure.

-

Validation: The formation of the 1,2,4-oxadiazole ring is confirmed by the disappearance of the carbonyl peak in IR and the appearance of the characteristic C=N stretch.

Step 3: Deprotection

-

Acidolysis: Treat the Boc-protected intermediate with 4N HCl in Dioxane or 20% TFA in Dichloromethane (DCM) at room temperature.

-

Isolation: Evaporate volatiles. The product is typically isolated as the dihydrochloride salt (CAS 1181458-05-8).

-

Yield: Overall yields for this 3-step sequence typically range from 40–60% [2].

Structural Analysis & Medicinal Utility[10][11]

Bioisosterism & Binding Modes

This scaffold is a classic amide bioisostere . The 1,2,4-oxadiazole ring mimics the planar geometry and electronic distribution of an amide bond but offers superior metabolic stability against amidases and proteases.

-

Pyridine Ring (C3 Position): Acts as a weak base and potential metal chelator. In kinase inhibitors, this nitrogen often forms a hydrogen bond with the hinge region of the ATP-binding pocket.

-

Methanamine (C5 Position): The primary amine is a critical "warhead" for further functionalization (e.g., reductive amination, amide coupling) or serves as a key cation interaction point with Aspartate/Glutamate residues in target proteins (e.g., GPCRs, Proteases).

Known Applications

-

Topoisomerase I Inhibitors: Used as a side-chain tether to improve water solubility and DNA interaction in fluoroquinolone derivatives [2].

-

DPP-IV Inhibitors: The amine group interacts with the S2 pocket of the enzyme, while the oxadiazole provides a rigid spacer [3].

-

Antileishmanial Agents: 1,2,4-oxadiazole derivatives have shown selectivity against Leishmania infantum, targeting the CYP51 enzyme [4].[2][3]

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).[4]

-

Storage: Hygroscopic (HCl salt). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Handling: Use standard PPE. The free base may be volatile; handle in a fume hood. Avoid contact with strong oxidizing agents.

References

-

Pace, A., & Pierro, P. (2009).[5] The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348.[5]

-

Narayanan, S., et al. (2020). Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone. Journal of Medicinal Chemistry.

-

Patent US20110257164A1. (2011).[6] Dipeptidyl peptidase IV inhibitors. Google Patents.[6][7]

-

Sousa, L., et al. (2024). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties and Antileishmanial Potential. Molecules.

-

ChemScene Data. (2024). 1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine Product Analysis.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol 97 15264-63-8 [sigmaaldrich.com]

- 5. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20110257164A1 - Dipeptidyl peptidase iv inhibitors - Google Patents [patents.google.com]

- 7. EP2253311A2 - Use of GPR119 receptor agonists for increasing bone mass and for treating osteoporosis, as well as combination therapy relating thereto - Google Patents [patents.google.com]

Engineering 3,5-Disubstituted 1,2,4-Oxadiazoles with Pyridine Scaffolds: Synthesis, Bioisosterism, and Therapeutic Applications

Structural Rationale: The Bioisosteric Power of 1,2,4-Oxadiazoles

In modern medicinal chemistry, the 1,2,4-oxadiazole ring has emerged as a privileged scaffold, primarily utilized as a metabolically stable bioisostere for esters and amides[1]. Unlike traditional ester bonds, which are highly susceptible to enzymatic hydrolysis by plasma esterases, the 1,2,4-oxadiazole core is exceptionally stable. This stability is driven by its electron-deficient nature: the presence of two pyridine-type nitrogen atoms (at positions 2 and 4) and one furan-type oxygen atom withdraws electron density from the carbon atoms, rendering the ring highly resistant to electrophilic attack and metabolic degradation[1][2].

The Pyridine Advantage: While 3,5-diaryl-1,2,4-oxadiazoles are common, the strategic incorporation of a pyridine ring at either the C-3 or C-5 position dramatically alters the physicochemical and pharmacokinetic landscape of the molecule.

-

Hydrogen Bonding: The pyridine nitrogen acts as a potent hydrogen-bond acceptor, enabling deep engagement with specific amino acid residues within target protein pockets (e.g., Gln725 and Gln946 in P-glycoprotein)[3].

-

Solubility: The basic nature of the pyridine ring improves aqueous solubility compared to highly lipophilic phenyl analogs, a critical factor for oral bioavailability.

-

Electronic Tuning: The electron-withdrawing effect of the pyridine ring (especially when fluorinated or chlorinated) further modulates the pKa of adjacent functional groups, optimizing target residence time.

Synthetic Methodologies: From Classic Coupling to One-Pot Systems

The construction of the 1,2,4-oxadiazole core fundamentally requires the formation of an amidoxime intermediate, followed by

Causality in Reagent Selection

-

EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Activates the carboxylic acid to form an

-acylisourea intermediate. Unlike DCC, EDCI produces a water-soluble urea byproduct, making downstream purification significantly easier. -

HOBt (Hydroxybenzotriazole): Reacts with the

-acylisourea to form an active ester. This suppresses side reactions (like -

DMF (Dimethylformamide): A polar aprotic solvent with a high boiling point (153°C), allowing the reaction to seamlessly transition from room-temperature coupling to 100°C cyclodehydration without requiring a solvent exchange.

Workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via amidoxime intermediates.

Standard Operating Protocol: Synthesis of 3-(Pyridine-yl)-5-aryl-1,2,4-oxadiazole

This protocol is designed as a self-validating system to ensure high fidelity at every step.

Step 1: Amidoxime Formation

-

Suspend the pyridine-carbonitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.

-

Add a base (e.g., Na₂CO₃ or triethylamine, 1.5 eq) to neutralize the hydrochloride salt, liberating free hydroxylamine.

-

Reflux the mixture for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the high-Rf nitrile spot and the appearance of a lower-Rf, highly polar amidoxime spot confirms conversion.

-

Evaporate the solvent, wash with water to remove inorganic salts, and recrystallize from ethanol.

Step 2: Coupling and Cyclodehydration

-

Dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF.

-

Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to ensure complete formation of the active ester[6].

-

Add the purified amidoxime (1.0 eq) from Step 1. Stir at room temperature for 2 hours to form the

-acylamidoxime intermediate. -

Validation: TLC will show a new intermediate spot. Do not isolate.

-

Elevate the temperature to 100°C and stir for 8–12 hours to drive the intramolecular cyclodehydration.

-

Cool to room temperature and pour into ice water. The water solubilizes the DMF, EDCI-urea byproduct, and HOBt, causing the highly hydrophobic 1,2,4-oxadiazole product to precipitate.

-

Final Validation: Conduct ¹H and ¹³C NMR. The complete disappearance of the broad N-H and O-H singlets (typically around 6.0–9.0 ppm in DMSO-d6) confirms successful ring closure[6].

Pharmacological Landscape & Target Engagement

The integration of pyridine into the 3,5-disubstituted 1,2,4-oxadiazole framework has yielded potent candidates across oncology, infectious diseases, and agriculture.

Oncology: Reversing Multidrug Resistance (MDR)

A major hurdle in chemotherapy is the overexpression of P-glycoprotein (P-gp), an ATP-dependent efflux pump that expels cytotoxic drugs (like Doxorubicin) from tumor cells. Recent studies have demonstrated that 3-meta-pyridine-1,2,4-oxadiazole derivatives of glycyrrhetinic acid (e.g., compound 2g ) act as potent P-gp inhibitors[3][7].

Mechanism of Action: Molecular docking reveals that the meta-pyridine nitrogen forms critical hydrogen bonds with Gln725 and Gln946 in the transmembrane domain (TMD) of P-gp, achieving a low free binding energy of −10.2 kcal/mol[3]. This binding physically obstructs the ATP hydrolysis cycle required for the conformational change that drives drug efflux, leading to intracellular doxorubicin accumulation and subsequent apoptosis[3].

Mechanism of P-glycoprotein efflux inhibition by pyridine-1,2,4-oxadiazole derivatives.

Anti-Tubercular and Antimicrobial Activity

1,2,4-oxadiazoles are potent inhibitors of mycolic acid synthesis, specifically targeting the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis[8]. The bioisosteric replacement of amide bonds with the oxadiazole ring prevents enzymatic degradation by mycobacterial amidases, allowing the drug to penetrate the mycomembrane effectively[8].

In agricultural applications, trifluoromethyl pyridine-substituted 1,2,4-oxadiazoles exhibit exceptional antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc)[9]. Furthermore, derivatives containing anisic or cinnamic acid linked to the oxadiazole core act as potent Succinate Dehydrogenase (SDH) inhibitors, demonstrating broad-spectrum antifungal activity against Rhizoctonia solani and Exserohilum turcicum[6][10].

Quantitative SAR Data Presentation

The following table summarizes the Structure-Activity Relationship (SAR) and quantitative efficacy of key pyridine-containing 1,2,4-oxadiazole derivatives discussed in recent literature.

| Compound ID / Scaffold | Target Pathogen / Protein | Primary Mechanism | Efficacy Metric (IC₅₀ / EC₅₀) | Ref |

| 2g (3-meta-pyridine-GA) | Human Cervical Carcinoma (KB-8-5) | P-gp Efflux Inhibition | Reverses DOX Resistance at 1-5 μM | [3] |

| 4f (Anisic acid derivative) | Exserohilum turcicum (Fungus) | SDH Inhibition | EC₅₀ = 29.14 μg/mL | [10] |

| 4q (Cinnamic acid derivative) | Colletotrichum capsica (Fungus) | SDH Inhibition | EC₅₀ = 41.67 μg/mL | [10] |

| 5u (CF₃-pyridine derivative) | X. oryzae pv. oryzicola (Xoc) | Bacterial Cell Wall Disruption | EC₅₀ = 19.04 μg/mL | |

| 5v (CF₃-pyridine derivative) | X. oryzae pv. oryzae (Xoo) | Bacterial Cell Wall Disruption | EC₅₀ = 19.44 μg/mL |

Note: The introduction of a trifluoromethyl (-CF₃) group on the pyridine ring (as seen in 5u and 5v) significantly increases lipophilicity, enhancing cell membrane penetration in bacterial models compared to unsubstituted analogs.

Conclusion & Future Perspectives

The 3,5-disubstituted 1,2,4-oxadiazole scaffold, particularly when functionalized with a pyridine moiety, represents a highly versatile and metabolically robust pharmacophore. By acting as a bioisostere for hydrolytically unstable amides and esters, it extends the half-life of therapeutic agents. The pyridine ring provides critical hydrogen-bond accepting capabilities, which have proven instrumental in overcoming P-glycoprotein-mediated multidrug resistance in oncology[3] and inhibiting essential enzymes like Pks13 in tuberculosis[8] and SDH in agricultural fungi[10].

Future drug discovery efforts should focus on leveraging one-pot, transition-metal-free synthetic methodologies to rapidly generate libraries of these derivatives, optimizing the electronic properties of the pyridine ring via halogenation to fine-tune target affinity.

References

-

Yu, L., Yang, K., Yao, L., Wang, N., Kang, H., Yao, G., Li, X., & Qin, B. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 30(8), 1851.[Link]

-

Moralev, A. D., Salomatina, O. V., Chernikov, I. V., Salakhutdinov, N. F., Zenkova, M. A., & Markov, A. V. (2023). A Novel 3-meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells. ACS Omega, 8(51), 48813-48824.[Link]

-

Zhu, L., Zeng, H., Liu, D., Fu, Y., Wu, Q., Song, B., & Gan, X. (2020). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. BMC Chemistry, 14(1), 68.[Link]

-

Gopal R, L., Sreeja, S., Remesh, R., Sundar, S., Biju, I., & Johns, R. R. (2023). 3, 5-disubstituted 1,2,4- oxadiazole: A potent inhibitor of Mycolic acid synthesis. Open Access Research Journal of Science and Technology, 09(01), 037–042.[Link]

-

Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., Rachon, J., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.[Link]

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rjptonline.org [rjptonline.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A Novel 3- meta-Pyridine-1,2,4-oxadiazole Derivative of Glycyrrhetinic Acid as a Safe and Promising Candidate for Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oarjst.com [oarjst.com]

- 9. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthetic Routes for (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Abstract & Scope

This application note details the optimized synthetic protocols for the production of (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine . This molecular scaffold serves as a critical bioisostere for amides and esters in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands.

The guide prioritizes a convergent synthetic strategy utilizing 4-cyanopyridine and N-Boc-glycine. We focus on a modern, high-yield T3P® (Propylphosphonic anhydride) mediated cyclization, contrasting it with classical CDI (Carbonyldiimidazole) approaches. The protocol ensures the preservation of the sensitive primary amine via Boc-protection until the final stage.

Retrosynthetic Analysis & Strategy

To synthesize the target 3,5-disubstituted 1,2,4-oxadiazole, we must correctly assign the precursors based on ring numbering.

-

Position 3 (Aryl/Heteroaryl): Derived from the amidoxime component.[1][2]

-

Position 5 (Alkyl/Aminoalkyl): Derived from the carboxylic acid component.

Therefore, the retrosynthesis disconnects the 1,2,4-oxadiazole ring into Isonicotinamidoxime (derived from 4-cyanopyridine) and N-Boc-Glycine .

Strategic Rationale

-

Regioselectivity: The reaction of an amidoxime with an activated carboxylic acid specifically yields the 3,5-isomer. 1,3-dipolar cycloaddition methods often yield mixtures or regioisomers that are difficult to separate.

-

Amine Protection: The free amine on the glycine moiety is nucleophilic. Without Boc-protection, self-polymerization or competitive coupling with the activated ester would occur.

-

Coupling Agent Selection (T3P): While CDI and EDC/HOBt are traditional, T3P (Propylphosphonic anhydride) is selected as the primary reagent. It acts as both a coupling agent and a water scavenger, driving the dehydrative cyclization in a "one-pot" manner with superior yields and easier purification [1].

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergence of Isonicotinamidoxime and N-Boc-Glycine.

Experimental Protocols

Phase 1: Synthesis of Isonicotinamidoxime

This step converts the nitrile group of 4-cyanopyridine into the amidoxime functionality required for the oxadiazole ring.

Reagents:

-

4-Cyanopyridine (1.0 eq)

-

Sodium Carbonate (Na₂CO₃) (1.2 eq) or Triethylamine (Et₃N)

-

Solvent: Ethanol/Water (2:1 v/v)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-cyanopyridine (10.4 g, 100 mmol) in Ethanol (100 mL).

-

Activation: In a separate beaker, dissolve NH₂OH·HCl (8.34 g, 120 mmol) and Na₂CO₃ (12.7 g, 120 mmol) in water (50 mL). Caution: CO₂ evolution.

-

Addition: Add the aqueous hydroxylamine solution to the ethanolic nitrile solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor by TLC (DCM:MeOH 9:1) or LCMS.[2][5] The nitrile peak should disappear, replaced by the more polar amidoxime.

-

Workup:

-

Concentrate the solvent under reduced pressure to approx. 30% volume.

-

Cool to 0°C to induce precipitation.

-

Filter the white solid and wash with ice-cold water (2 x 20 mL).

-

Dry in a vacuum oven at 45°C.

-

Yield Expectation: 85–95%.

-

Phase 2: T3P-Mediated One-Pot Coupling & Cyclization

This protocol utilizes T3P to first couple the carboxylic acid to the amidoxime (forming an O-acyl amidoxime intermediate) and subsequently drive the thermal cyclodehydration to the 1,2,4-oxadiazole [2].

Reagents:

-

Isonicotinamidoxime (from Phase 1) (1.0 eq)

-

N-Boc-Glycine (1.1 eq)

-

T3P® (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

Protocol:

-

Setup: Charge a reaction vessel with N-Boc-Glycine (1.93 g, 11 mmol) and Isonicotinamidoxime (1.37 g, 10 mmol). Add EtOAc (20 mL).

-

Base Addition: Add Et₃N (4.2 mL, 30 mmol) and stir at Room Temperature (RT) for 10 minutes.

-

Coupling: Add T3P solution (50% in EtOAc, ~9 mL, 15 mmol) dropwise over 10 minutes. Exotherm warning: Maintain temp < 30°C.

-

Cyclization:

-

Stir at RT for 1 hour to ensure formation of the O-acyl intermediate.

-

Heat the reaction mixture to reflux (77°C for EtOAc) for 12–16 hours.

-

Note: If cyclization is slow (monitored by LCMS), swap solvent to Toluene or DMF and heat to 100°C.

-

-

Workup:

-

Cool to RT.

-

Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and T3P byproducts (water-soluble phosphates).

-

Wash with water (20 mL) and brine (20 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane:EtOAc gradient) is usually required to remove traces of impurities.

-

Target Intermediate: tert-butyl ((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate.

-

Phase 3: Deprotection to Final Product

Removal of the Boc group to release the primary amine.

Reagents:

Protocol:

-

Dissolution: Dissolve the intermediate (1.0 g) in dry 1,4-Dioxane (5 mL) or DCM (5 mL).

-

Acidolysis: Add 4M HCl in Dioxane (5 mL, excess). Stir at RT for 2–4 hours.

-

Precipitation: The hydrochloride salt of the product often precipitates directly from the dioxane solution.

-

Isolation:

-

Final Product: this compound.

Workflow Visualization

Figure 2: Step-by-step experimental workflow with Quality Control (QC) checkpoints.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydroxylamine degradation or insufficient temp. | Ensure fresh NH₂OH·HCl. Verify reflux temperature. Ensure base equivalents neutralize HCl completely. |

| Incomplete Cyclization | O-acyl amidoxime intermediate is stable at lower temps. | Increase reaction temperature. Switch solvent from EtOAc (bp 77°C) to Toluene (bp 110°C) or DMF. |

| Product Water Soluble | The free amine (final product) is highly polar. | Do not use aqueous extraction for the final step. Isolate as the HCl salt directly by filtration. |

| T3P Byproducts | Inadequate washing. | T3P byproducts are water-soluble. Ensure thorough washing with NaHCO₃ and water during the intermediate workup. |

Analytical Data Validation

To validate the synthesis, the following spectral characteristics are expected for the free base:

-

1H NMR (400 MHz, DMSO-d6):

- 8.80 (d, 2H, Pyridine C2,6-H)

- 7.95 (d, 2H, Pyridine C3,5-H)

- 4.05 (s, 2H, -CH₂-NH₂)

- 2.50 (broad s, 2H, -NH₂)

-

13C NMR:

-

Expected peaks for Pyridine carbons, Oxadiazole C3 and C5 (approx 165-175 ppm), and the methylene carbon (approx 35-40 ppm).

-

-

Mass Spectrometry (ESI+):

-

Calculated Mass (

): 176.07 -

Observed

: 177.1

-

References

-

Augustine, J. K., et al. (2009).[10] "Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles."[3][11] Tetrahedron, 65(48), 9989-9996.[11]

-

Pace, A., et al. (2015). "Recent Advances in the Synthesis of 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry, 116, 85-136.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard text for Boc-deprotection protocols).

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis." (General reference for Boc-Glycine handling).

Sources

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]

- 6. EP2368874A1 - Racemisation of (R)-N-Boc-3-hydroxyadamant-1-yl glycine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]

- 9. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 11. scilit.com [scilit.com]

Technical Application Note: Chemoselective Functionalization of (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine .

The guide prioritizes chemoselectivity, preserving the base-sensitive 1,2,4-oxadiazole core while leveraging the distinct pKa differences between the aliphatic primary amine and the aromatic pyridine nitrogen.

Executive Summary & Chemical Logic

The scaffold This compound (referred to herein as Core Amine 1 ) presents a unique challenge in functionalization due to three competing reactive/labile sites:

-

Primary Amine (C5-CH₂-NH₂): The target nucleophile (pKa ~8.5–9.0).

-

Pyridine Nitrogen: A competitive Lewis base (pKa ~5.2).

-

1,2,4-Oxadiazole Ring: Susceptible to nucleophilic attack (ANRORC mechanism) or hydrolytic cleavage under strong basic/aqueous conditions.

Strategic Imperative: Protocols must utilize mild, non-nucleophilic bases and controlled electrophiles to favor reaction at the primary amine while preventing pyridine quaternization or oxadiazole ring opening.

Chemical Property Analysis

| Feature | Reactivity Profile | Strategic Implication |

| Primary Amine | High Nucleophilicity | Reacts rapidly with acyl chlorides, activated esters, and aldehydes.[1] |

| Pyridine Ring | Moderate Basicity | Can form salts or coordinate metals; requires buffering in transition-metal catalyzed reactions. |

| Oxadiazole Ring | Electrophilic Character | Avoid strong hydroxides (NaOH/KOH) or hydrazines, which trigger ring rearrangement/cleavage. |

Reaction Landscape Visualization

The following diagram maps the divergent functionalization pathways and the critical "Kill Zone" conditions to avoid.

Caption: Divergent synthesis pathways for Core Amine 1. Green paths indicate recommended protocols; red/yellow paths denote instability risks.

Detailed Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (HATU Method)

Objective: Acylation of the primary amine without affecting the pyridine ring. Mechanism: HATU generates a highly reactive At-ester that reacts faster with the primary amine than the pyridine nitrogen.

Materials:

-

Core Amine 1 (1.0 equiv)

-

Carboxylic Acid (R-COOH) (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Anhydrous DMF or DCM

Step-by-Step Procedure:

-

Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: Pre-activation ensures rapid coupling.

-

Addition: Add Core Amine 1 (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Checkpoint: Look for the [M+H]+ peak of the product. If starting material remains after 4h, add 0.1 equiv additional HATU.

-

-

Work-up (Aqueous): Dilute with EtOAc. Wash sequentially with sat.[3] NaHCO₃ (2x), water (1x), and brine (1x). Crucial: Avoid acidic washes (e.g., 1M HCl) as the pyridine moiety will protonate and extract into the aqueous phase.

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH gradient).

Why this works: DIPEA is too bulky to attack the oxadiazole ring. HATU provides mild conditions that prevent thermal degradation.

Protocol 2: Reductive Amination (Secondary Amine Synthesis)

Objective: Mono-alkylation of the primary amine. Critical Control: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride to avoid toxic cyanide byproducts and ensure tighter control over stoichiometry.

Materials:

-

Core Amine 1 (1.0 equiv)

-

Aldehyde (R-CHO) (1.0–1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (catalytic, 1–2 drops)

-

1,2-Dichloroethane (DCE) or THF

Step-by-Step Procedure:

-

Imine Formation: Dissolve Core Amine 1 and Aldehyde in DCE (0.1 M). Add catalytic AcOH. Stir for 30–60 minutes at RT.

-

Validation: LC-MS should show the Imine mass [M+H]+ or the hemiaminal intermediate.

-

-

Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12–16 hours.

-

Quench: Quench by adding sat. NaHCO₃ solution. Stir vigorously for 15 minutes to decompose borate complexes.

-

Extraction: Extract with DCM (3x).

-

Purification: The product now contains two basic sites (pyridine + secondary amine).

-

Recommended: Use an SCX-2 (Strong Cation Exchange) cartridge. Load reaction mixture, wash with MeOH (removes non-basic impurities), and elute with 2M NH₃ in MeOH.

-

Protocol 3: Sulfonylation

Objective: Formation of sulfonamides. Risk: Sulfonyl chlorides are highly reactive; bis-sulfonylation is possible.

Materials:

-

Core Amine 1 (1.0 equiv)

-

Sulfonyl Chloride (R-SO₂Cl) (1.0 equiv)

-

Pyridine (as solvent/base) or DCM + TEA

Step-by-Step Procedure:

-

Dissolution: Dissolve Core Amine 1 in anhydrous DCM (0.1 M). Add Triethylamine (TEA, 1.5 equiv).

-

Cooling: Cool the mixture to 0°C (ice bath).

-

Addition: Add Sulfonyl Chloride (1.0 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Work-up: Dilute with DCM, wash with water.

-

Note: If bis-sulfonylation occurs (observed by mass spec), treat the crude mixture with 1M NaOH in MeOH for 30 mins to hydrolyze the second sulfonyl group selectively (the N-S bond on the primary amine is stable, the second one is labile). Caution: Monitor closely to avoid oxadiazole ring opening.

-

Troubleshooting & Optimization Guide

Issue: Oxadiazole Ring Degradation

-

Symptom: Loss of product mass; appearance of nitrile or amidoxime fragments in LC-MS.

-

Cause: Exposure to strong nucleophiles (hydrazine, hydroxide) or high heat (>100°C) in basic media.

-

Solution: Switch to non-nucleophilic bases (DIPEA, Cs₂CO₃). Keep reaction temperatures <60°C.

Issue: Pyridine Interference (N-Acylation)

-

Symptom: Product mass + Acyl group, but NMR shows acylation on the aromatic ring (downfield shift of pyridine protons).

-

Cause: Highly reactive acyl chlorides used without scavenging base.

-

Solution: Use the HATU protocol (Protocol 1). The primary amine is significantly more nucleophilic (pKa ~9) than the pyridine (pKa ~5), ensuring chemoselectivity.

Purification Strategy (SCX Workflow)

Since the starting material and many products contain basic nitrogens, SCX chromatography is a powerful tool.

Caption: SCX-2 "Catch and Release" purification strategy for basic oxadiazole derivatives.

References

-

Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry, 7, 4337-4348. Link

- Boulton, A. J., & Katritzky, A. R. (1962). Heterocyclic Rearrangements. Revue Roumaine de Chimie.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Montalbano, A., et al. (2023). Recent Advances in the Synthesis and Biological Application of 1,2,4-Oxadiazoles. Molecules, 28(10), 4212. Link

-

BenchChem Technical Guides. (2025). Troubleshooting Common Side Reactions in 1,2,4-Oxadiazole Synthesis. Link

Sources

Application Notes & Protocols: (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine as a Novel Chelating Ligand in Coordination Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine as a versatile chelating ligand in coordination chemistry. The unique structural architecture of this ligand, featuring a pyridine ring, a 1,2,4-oxadiazole core, and a primary amine, offers multiple coordination sites for a wide range of metal ions. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential of this ligand in catalysis, materials science, and medicinal chemistry. The protocols detailed herein are based on established principles of coordination chemistry and provide a solid foundation for the development of novel metal complexes with tailored properties.

Introduction: The Rationale for this compound as a Chelating Ligand

The convergence of N-heterocyclic scaffolds in ligand design has paved the way for the development of metal complexes with unique electronic, optical, and biological properties. The 1,2,4-oxadiazole moiety, in particular, is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] When coupled with a pyridine ring, a classic N-donor in coordination chemistry, the resulting scaffold presents intriguing possibilities for constructing sophisticated coordination compounds.[6][7][8]

The subject of this guide, this compound, introduces a primary amine group at the 5-position of the oxadiazole ring. This addition is critical as it provides a flexible donor site, enabling the formation of stable five- or six-membered chelate rings upon coordination with a metal ion. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to monodentate ligands.

The potential coordination modes of this ligand are multifold, primarily acting as a bidentate N,N'-donor through the pyridine nitrogen and the primary amine nitrogen. The nitrogen atoms of the 1,2,4-oxadiazole ring also possess lone pairs of electrons and could participate in metal coordination, potentially leading to bridging motifs or higher coordination number complexes.[9] This versatility makes this compound a compelling candidate for creating a diverse library of metal complexes with tunable properties.

Synthesis of this compound

While the dihydrochloride salt of the title compound is commercially available, an in-house synthesis may be required for specific research applications.[10] A plausible and efficient synthetic route is proposed below, based on well-established methodologies for the formation of 1,2,4-oxadiazoles.

Proposed Synthetic Pathway

The synthesis initiates with the conversion of isonicotinamide to the corresponding N'-hydroxy-isonicotinimidamide, which then undergoes cyclization with a protected aminoacetonitrile derivative, followed by deprotection to yield the final product.

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N'-hydroxy-isonicotinimidamide

-

To a solution of isonicotinamide (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (2.0 eq).

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter the solid precipitate.

-

Wash the solid with cold water and dry under vacuum to yield N'-hydroxy-isonicotinimidamide.

Step 2: Synthesis of tert-butyl ((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

-

In a round-bottom flask, dissolve N'-hydroxy-isonicotinimidamide (1.0 eq) and N-Boc-2-aminoacetonitrile (1.1 eq) in a suitable solvent such as DMF or DMSO.

-

Add a coupling agent, for example, 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), portion-wise at room temperature.

-

Heat the reaction mixture to 100-120 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-cold water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the protected oxadiazole from Step 2 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Evaporate the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the final product, which can be further purified by recrystallization or converted to its hydrochloride salt for better stability and handling.

Coordination Chemistry: Synthesis of Metal Complexes

The bidentate nature of this compound allows for the straightforward synthesis of metal complexes with various transition metals. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.

General Protocol for Metal Complex Synthesis

Caption: General workflow for the synthesis of metal complexes.

Materials:

-

This compound (Ligand, L)

-

Metal salts (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂, RuCl₃·xH₂O, PtCl₂)

-

Solvents (e.g., Methanol, Ethanol, Acetonitrile, Water, DMF)

Procedure:

-

Dissolve the ligand (e.g., 0.2 mmol) in a minimal amount of a suitable solvent (e.g., 10 mL of methanol).

-

In a separate flask, dissolve the metal salt (e.g., 0.1 mmol for a 2:1 L:M ratio) in the same or a miscible solvent (e.g., 5 mL of methanol).

-

Add the metal salt solution dropwise to the ligand solution with constant stirring at room temperature.

-

A change in color or the formation of a precipitate may be observed immediately.

-

Stir the reaction mixture at room temperature for 2-24 hours. Gentle heating or refluxing may be necessary to facilitate the reaction, depending on the metal ion and desired complex.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, slowly evaporate the solvent, or use vapor diffusion with an anti-solvent (e.g., diethyl ether) to induce crystallization.

Table 1: Suggested Reaction Conditions for Various Metal Ions

| Metal Ion | Typical Salt | Ligand:Metal Ratio | Solvent System | Conditions |

| Copper(II) | CuCl₂·2H₂O | 2:1 | Methanol/Water | Room Temperature, 4h |

| Cobalt(II) | Co(NO₃)₂·6H₂O | 2:1 | Ethanol | Reflux, 6h |

| Zinc(II) | Zn(OAc)₂·2H₂O | 2:1 | Methanol | Room Temperature, 12h |

| Ruthenium(III) | RuCl₃·xH₂O | 2:1 | Ethanol/DMF | Reflux, 24h |

| Platinum(II) | K₂PtCl₄ | 1:1 or 2:1 | Water/DMF | 50 °C, 48h |

Characterization of Metal Complexes

A thorough characterization of the newly synthesized metal complexes is essential to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic and Analytical Techniques

-

¹H and ¹³C NMR Spectroscopy: Useful for diamagnetic complexes (e.g., Zn(II), Pt(II)) to confirm the coordination of the ligand. A downfield shift of the pyridine and aminomethyl protons upon coordination is expected.

-

FT-IR Spectroscopy: To identify the coordination sites. A shift in the stretching frequencies of the C=N (pyridine and oxadiazole) and N-H (amine) groups upon complexation provides evidence of metal-ligand bond formation.

-

UV-Visible Spectroscopy: To study the electronic properties of the complexes. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or metal-to-ligand charge transfer (MLCT) bands, confirms complex formation.

-

Mass Spectrometry (ESI-MS): To determine the molecular weight of the complex and confirm its composition.

-

Elemental Analysis (CHN): To determine the empirical formula of the complex and assess its purity.

-

Single-Crystal X-ray Diffraction: The definitive method for elucidating the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Table 2: Expected Spectroscopic Shifts Upon Coordination

| Technique | Functional Group | Expected Shift/Change | Rationale |

| FT-IR | ν(N-H) of amine | Shift to lower wavenumber | Coordination of the amine nitrogen to the metal center weakens the N-H bond. |

| FT-IR | ν(C=N) of pyridine | Shift to higher wavenumber | Electron density withdrawal from the pyridine ring upon coordination strengthens the C=N bond. |

| ¹H NMR | Pyridine protons | Downfield shift | Deshielding effect due to the coordination of the pyridine nitrogen to the electron-deficient metal center. |

| ¹H NMR | -CH₂-NH₂ protons | Downfield shift | Deshielding due to the proximity of the metal ion. |

| UV-Vis | - | Appearance of new bands | d-d transitions for transition metals; MLCT bands. |

Potential Applications in Drug Development and Materials Science

The unique structural features of metal complexes derived from this compound suggest a broad range of potential applications.

Anticancer Agents